

# Physicochemical properties of 5-Fluoro-2-morpholin-4-yl-phenylamine

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## Compound of Interest

Compound Name: 5-Fluoro-2-morpholin-4-yl-phenylamine

Cat. No.: B3000465

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Fluoro-2-morpholin-4-yl-phenylamine**

## Abstract

**5-Fluoro-2-morpholin-4-yl-phenylamine** is a fluorinated aromatic amine containing a morpholine substituent, a structural motif of interest in medicinal chemistry. Understanding its physicochemical properties is paramount for its potential development as a pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. Due to the limited availability of direct experimental data in public literature, this document outlines the established methodologies for determining these properties, offering a predictive framework and practical experimental protocols for researchers.

## Introduction and Molecular Structure

**5-Fluoro-2-morpholin-4-yl-phenylamine** belongs to a class of compounds that are of significant interest in drug discovery. The presence of a fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, while the morpholine group often enhances aqueous solubility and provides a handle for further chemical modification. The phenylamine core is a common scaffold in many biologically active molecules.

Molecular Structure:

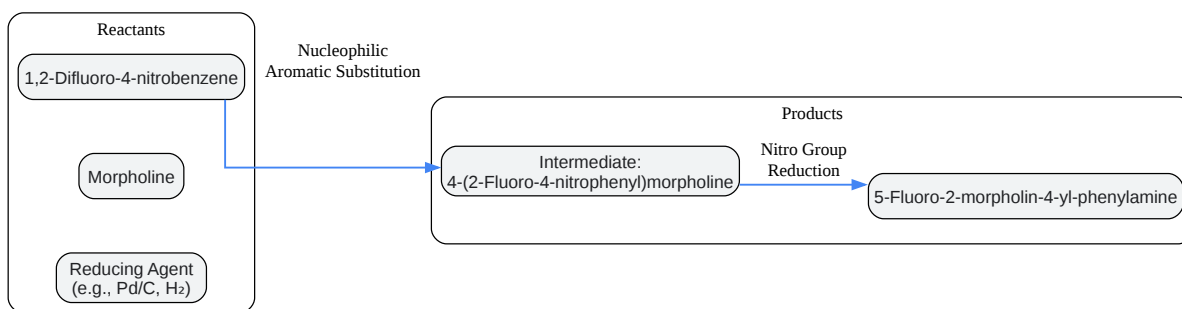
- Chemical Name: 5-Fluoro-2-(morpholin-4-yl)aniline
- CAS Number: 1175797-88-2[1]
- Molecular Formula: C<sub>10</sub>H<sub>13</sub>FN<sub>2</sub>O[2]
- Molecular Weight: 196.22 g/mol [2][3]

A closely related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine (CAS 93246-53-8), is sometimes referenced and serves as a useful comparative compound for predicting properties. [4][5]

## Synthetic Considerations

The synthesis of substituted phenylamines like **5-Fluoro-2-morpholin-4-yl-phenylamine** typically involves multi-step sequences. A common approach is the nucleophilic aromatic substitution of a di-halogenated benzene derivative, followed by the reduction of a nitro group to an amine.

A generalized synthetic pathway is illustrated below:



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Caption: Generalized synthetic route for **5-Fluoro-2-morpholin-4-yl-phenylamine**.

## Physicochemical Properties: A Predictive and Experimental Overview

The following sections detail key physicochemical properties and the standard methodologies for their determination. Where experimental data is not available for the title compound, predicted values based on its structure and data from similar compounds are discussed.

### Physical State and Appearance

Based on related compounds such as 3-Fluoro-4-morpholin-4-yl-phenylamine, which is described as an off-white to brown solid, it is anticipated that **5-Fluoro-2-morpholin-4-yl-phenylamine** is also a solid at room temperature.<sup>[4]</sup>

### Melting Point

The melting point is a critical indicator of purity and lattice energy. For the related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine, a melting point of 121-123°C has been reported.<sup>[4][5]</sup> It is plausible that **5-Fluoro-2-morpholin-4-yl-phenylamine** exhibits a similar melting range.

Experimental Protocol for Melting Point Determination:

- **Apparatus:** Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).
- **Sample Preparation:** A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. A rapid heating ramp (10-20°C/min) is used to approximate the melting point, followed by a slower ramp (1-2°C/min) for a precise determination.
- **Reporting:** The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

### Solubility

Solubility in aqueous and organic solvents is a crucial parameter for drug formulation and biological testing. The morpholine moiety is expected to confer some aqueous solubility, while the fluorinated phenyl ring contributes to its solubility in organic solvents.

Predicted Solubility:

- Water: Slightly soluble. Phenylamine itself has limited water solubility.[6]
- Organic Solvents: Expected to be soluble in solvents like methanol, chloroform, and DMSO, which is common for similar aromatic amines.[4][5]

Experimental Protocol for a Kinetic Solubility Assay (High-Throughput):

- Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
- Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution.
- Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
- Incubation and Measurement: The plate is shaken for a set period (e.g., 2 hours) at a controlled temperature. The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.
- Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

## Lipophilicity (LogP) and Distribution Coefficient (LogD)

LogP (the partition coefficient between octanol and water) and LogD (the distribution coefficient at a specific pH) are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

- Predicted LogP: Computational models can provide an estimate. For a similar compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a LogP of 1.638 is reported.[7]

#### Experimental Protocol for LogD Determination (Shake-Flask Method):

- **Preparation:** A known concentration of the compound is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4).
- **Equilibration:** The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
- **Quantification:** The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, typically HPLC-UV.
- **Calculation:** LogD is calculated using the formula:  $\text{LogD} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ .

## Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. The primary amine group on the phenyl ring is basic.

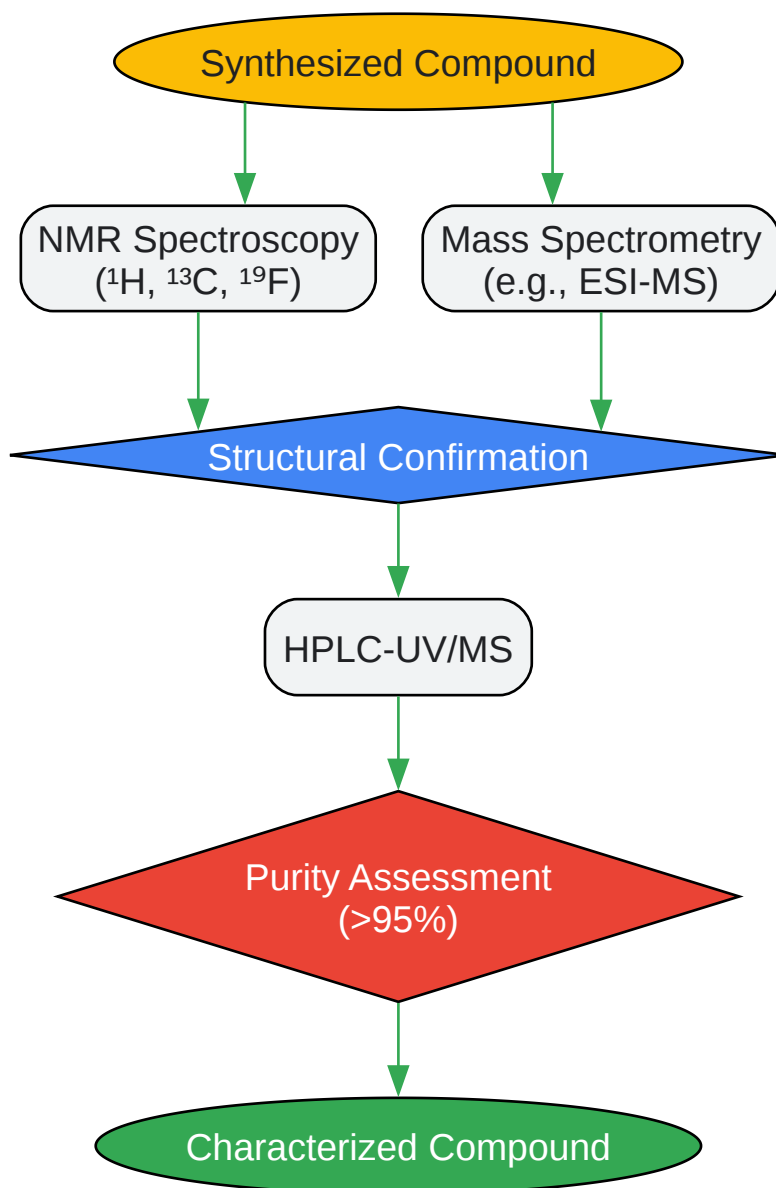
- **Predicted pKa:** For the isomeric 3-Fluoro-4-morpholin-4-yl-phenylamine, a pKa of  $6.53 \pm 0.40$  is predicted for the anilinic nitrogen.<sup>[4][5]</sup> The electron-withdrawing effect of the fluorine atom and the delocalization of the nitrogen lone pair into the benzene ring reduce the basicity compared to simple primary amines.<sup>[6]</sup>

#### Experimental Protocol for pKa Determination (Potentiometric Titration):

- **Sample Preparation:** A solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.
- **Titration:** The solution is titrated with a standardized acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

## Analytical Characterization

A comprehensive characterization is necessary to confirm the identity and purity of **5-Fluoro-2-morpholin-4-yl-phenylamine**.



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Caption: A typical workflow for the analytical characterization of a small molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure.

- $^1\text{H}$  NMR: Would show characteristic signals for the aromatic protons, the protons of the morpholine ring, and the amine protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- $^{13}\text{C}$  NMR: Would provide the number of unique carbon environments.
- $^{19}\text{F}$  NMR: Would show a singlet for the single fluorine atom, with its chemical shift providing information about its electronic environment.

## Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.<sup>[8]</sup>

- Expected Exact Mass: 196.1012 Da<sup>[3]</sup>
- Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) would be a typical starting point. Purity is assessed by integrating the area of the peak corresponding to the compound relative to the total peak area at a specific UV wavelength.

## Summary of Physicochemical Properties

The table below summarizes the known and predicted physicochemical properties of **5-Fluoro-2-morpholin-4-yl-phenylamine**.

Property	Value/Predicted Value	Source/Methodology
Molecular Formula	C <sub>10</sub> H <sub>13</sub> FN <sub>2</sub> O	-
Molecular Weight	196.22 g/mol	[2][3]
CAS Number	1175797-88-2	[1]
Physical State	Solid (Predicted)	Analogy to similar compounds[4]
Melting Point	~121-123 °C (Predicted)	Based on isomer data[4][5]
Solubility	Slightly soluble in water; Soluble in MeOH, CHCl <sub>3</sub> (Predicted)	[4][5][6]
pKa	~6.5 (Predicted, for anilinic N)	Based on isomer data[4][5]
LogP	~1.6 (Predicted)	Based on similar compound data[7]

## Conclusion

While direct experimental data for **5-Fluoro-2-morpholin-4-yl-phenylamine** is not extensively published, a robust physicochemical profile can be predicted based on its structural components and data from closely related analogues. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to fully characterize this compound. Such characterization is an indispensable step in evaluating its potential in a drug development pipeline, as these fundamental properties govern its behavior from the laboratory bench to potential clinical applications.

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